molecular formula C14H19N3O B2916330 1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one CAS No. 1090021-29-6

1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B2916330
CAS No.: 1090021-29-6
M. Wt: 245.326
InChI Key: HSSXAYQETBKDGQ-UHFFFAOYSA-N
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Description

1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one is a spirocyclic compound that features a quinazoline and piperidine moiety. Spirocyclic compounds are known for their unique three-dimensional structures, which often result in interesting biological activities. Quinazoline derivatives, in particular, have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method involves the reaction of an o-aminobenzoic acid derivative with a piperidine derivative under cyclocondensation conditions. This can be achieved using palladium-catalyzed cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-dimethylspiro[3H-quinazoline-2,4’-piperidine]-4-one is unique due to its specific spirocyclic structure, which combines the quinazoline and piperidine moieties. This unique structure can result in distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

IUPAC Name

1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16-9-7-14(8-10-16)15-13(18)11-5-3-4-6-12(11)17(14)2/h3-6H,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSXAYQETBKDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=O)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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